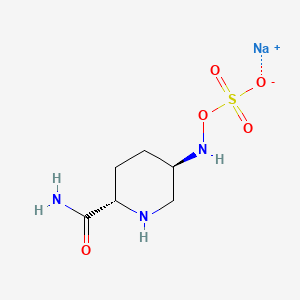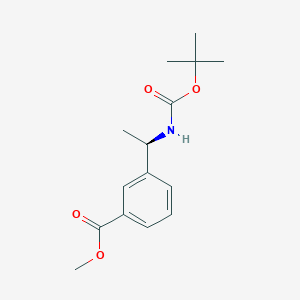
3-Keto-2-ene Donepezil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Keto-2-ene Donepezil, chemically known as 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione, is a derivative of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound this compound is an intermediate in the synthesis of Donepezil and is used for analytical method development, method validation, and quality control applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-2-ene Donepezil involves the reaction of 1-Benzylpiperidin-4-yl with methylene-5,6-dimethoxy-1H-indene-1,3(2H)-dione under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is produced under stringent regulatory guidelines to ensure it meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Keto-2-ene Donepezil undergoes various chemical reactions, including:
Oxidation: This reaction is vital for drug metabolism.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its properties or creating new derivatives.
Common Reagents and Conditions
Oxidation: Chloramine-T in acidic medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Donepezil can lead to the formation of various oxidized metabolites .
Applications De Recherche Scientifique
3-Keto-2-ene Donepezil has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Keto-2-ene Donepezil is similar to that of Donepezil. It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain. This leads to increased levels of acetylcholine, which helps improve cognitive function in patients with Alzheimer’s disease . The compound targets the acetylcholinesterase enzyme and inhibits its activity, thereby enhancing cholinergic transmission in the central nervous system .
Comparaison Avec Des Composés Similaires
3-Keto-2-ene Donepezil can be compared with other acetylcholinesterase inhibitors such as:
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar indications.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of Donepezil. Its role in analytical method development and quality control also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H25NO4 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C24H25NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,12-14,16H,8-11,15H2,1-2H3 |
Clé InChI |
DVHWEEFGSJWWBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


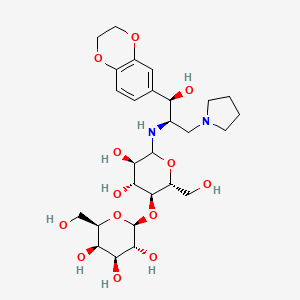
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
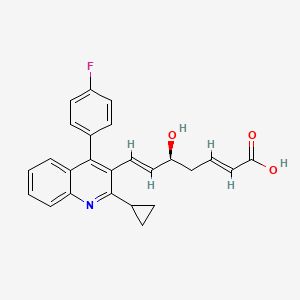
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
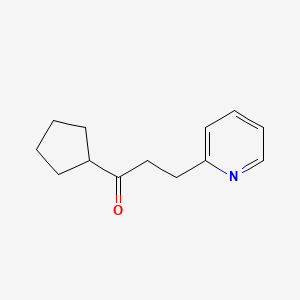
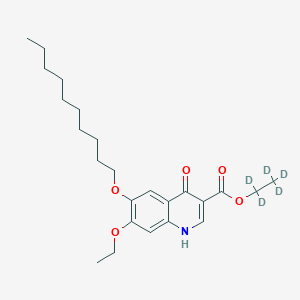
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)

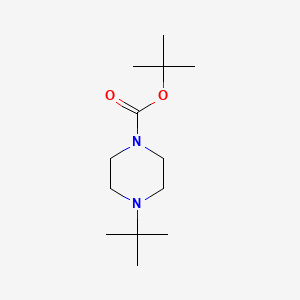
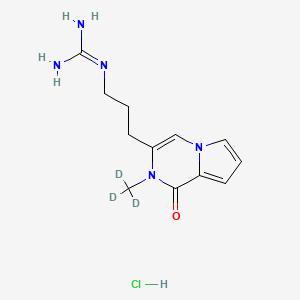
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
